

Application Notes: Assessing ChaC2-Induced Apoptosis Using Flow Cytometry

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Compound of Interest

Compound Name: ChaC2

Cat. No.: B1577521

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Audience: Researchers, scientists, and drug development professionals.

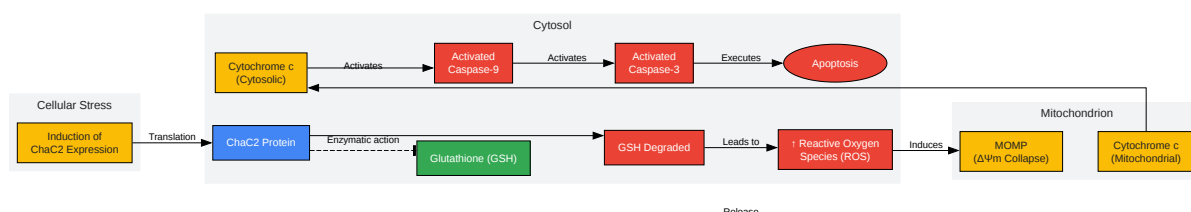
Introduction: Cation Transport Regulator Homolog 2 (**ChaC2**) is a protein involved in cellular stress responses. Its role in apoptosis, or programmed cell death, is context-dependent. In some cancers, such as gastric and colorectal cancer, **ChaC2** acts as a tumor suppressor by inducing mitochondrial apoptosis and autophagy through the Unfolded Protein Response (UPR).[1][2] It functions as a γ -glutamylcyclotransferase, contributing to the degradation of glutathione (GSH), a key intracellular antioxidant.[1][3] The depletion of GSH can lead to increased reactive oxygen species (ROS), triggering downstream apoptotic signaling. Conversely, in other contexts like lung adenocarcinoma, **ChaC2** has been observed to inhibit apoptosis.[4]

Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-cell level. By using fluorescent probes, it can measure key hallmarks of the apoptotic process, including plasma membrane alterations, activation of caspases, and changes in mitochondrial membrane potential. These application notes provide detailed protocols for assessing **ChaC2**-induced apoptosis using three common flow cytometry-based assays.

ChaC2-Induced Apoptosis Signaling Pathway

Mechanistic studies have shown that **ChaC2** can induce apoptosis via the intrinsic (mitochondrial) pathway, often initiated by cellular stress.[1][5] Overexpression of **ChaC2** leads to the degradation of cytosolic glutathione (GSH).[3] This depletion of GSH disrupts the cellular redox balance, leading to the accumulation of reactive oxygen species (ROS). Elevated ROS

levels can induce the Unfolded Protein Response (UPR) and trigger mitochondrial outer membrane permeabilization (MOMP).[1] This results in the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm, which in turn activates initiator caspases (e.g., Caspase-9) and subsequently executioner caspases (e.g., Caspase-3), ultimately leading to the execution of apoptosis.[1][5]



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Caption: **ChaC2**-induced intrinsic apoptosis pathway.

General Experimental Workflow

The assessment of apoptosis involves several key steps, from cell preparation and treatment to data acquisition and analysis. A typical workflow for studying the effects of **ChaC2** expression is outlined below. This process ensures reproducible results and allows for the comparison of multiple apoptotic markers.

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References

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